molecular formula C9H6ClNO3 B12867674 2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid

2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid

Cat. No.: B12867674
M. Wt: 211.60 g/mol
InChI Key: USDJEWQHFZPLFW-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the benzoxazole ring in the structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid typically involves the reaction of 2-chlorobenzo[d]oxazole with acetic acid under specific conditions. One common method involves the use of a catalyst such as platinum at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole ring allows it to interact with biological receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(2-chloro-1,3-benzoxazol-7-yl)acetic acid

InChI

InChI=1S/C9H6ClNO3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H,12,13)

InChI Key

USDJEWQHFZPLFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)CC(=O)O

Origin of Product

United States

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